N-(2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide
CAS No.: 851412-95-8
Cat. No.: VC7182788
Molecular Formula: C27H26FN3O2S
Molecular Weight: 475.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851412-95-8 |
|---|---|
| Molecular Formula | C27H26FN3O2S |
| Molecular Weight | 475.58 |
| IUPAC Name | N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide |
| Standard InChI | InChI=1S/C27H26FN3O2S/c1-19-6-2-3-7-22(19)27(33)29-14-15-31-17-25(23-8-4-5-9-24(23)31)34-18-26(32)30-16-20-10-12-21(28)13-11-20/h2-13,17H,14-16,18H2,1H3,(H,29,33)(H,30,32) |
| Standard InChI Key | ULXKFPZSDJTREP-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=C(C=C4)F |
Introduction
Structural and Chemical Properties
IUPAC Nomenclature and Molecular Architecture
The compound’s systematic IUPAC name is N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide . Its structure comprises four critical domains:
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Indole core: A bicyclic aromatic system with a sulfur-linked side chain.
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Thioether bridge: Connects the indole’s third position to a 2-oxoethyl group.
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4-Fluorobenzylamide: Attached to the oxoethyl moiety, introducing electronegativity and steric bulk.
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2-Methylbenzamide: Linked via an ethylamino group to the indole’s first position.
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular formula | C₂₇H₂₆FN₃O₂S |
| Molecular weight | 475.58 g/mol |
| SMILES | CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=C(C=C4)F |
| InChIKey | ULXKFPZSDJTREP-UHFFFAOYSA-N |
The fluorobenzyl group enhances lipid solubility, potentially improving membrane permeability, while the methylbenzamide contributes to π-π stacking interactions in biological targets .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves sequential coupling reactions:
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Indole functionalization: Introduction of a thiol group at the indole’s third position via nucleophilic substitution.
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Thioether formation: Reaction with 2-chloroacetamide derivatives to install the -S-CH₂-C(=O)-NH-benzyl segment.
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Benzamide conjugation: Ethylenediamine-mediated coupling of 2-methylbenzoyl chloride to the indole’s first position.
Analytical Validation
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NMR spectroscopy: Confirms regioselectivity of substitutions (e.g., indole C-H coupling at δ 7.2–7.8 ppm).
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Mass spectrometry: ESI-MS exhibits a molecular ion peak at m/z 475.58 [M+H]⁺ .
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HPLC purity: >95% purity achieved via reverse-phase chromatography.
Molecular Docking and Mechanism
Putative Binding Modes
Docking simulations (using COX-II PDB: 3LN1) suggest:
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Fluorobenzyl group: Engages in hydrophobic interactions with Leu384 and Val523.
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Thioether oxygen: Forms hydrogen bonds with Ser339 (distance ≈ 2.1 Å) .
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Methylbenzamide: Stabilizes the complex via van der Waals contacts with Tyr385 .
Selectivity Over COX-I
The compound’s bulky substituents likely preclude binding to COX-I’s narrower active site, mirroring the selectivity of THZD1 (COX-II IC₅₀ = 1.9 μM vs. COX-I IC₅₀ > 50 μM) .
Research Applications and Regulatory Status
Preclinical Development
Current studies focus on:
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Dose-response relationships: To establish therapeutic indices.
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Pharmacokinetics: Assessing oral bioavailability and half-life in rodent models.
Regulatory Considerations
Marked “For research use only”, the compound remains in exploratory stages, with no FDA or EMA approvals pending.
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